2,4,6-Triisopropyl-1,3,5-trioxane
Overview
Description
2,4,6-Triisopropyl-1,3,5-trioxane is an organic compound with the molecular formula C12H24O3 It is a trioxane derivative, characterized by the presence of three oxygen atoms in a six-membered ring, with three isopropyl groups attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane typically involves the cyclotrimerization of isopropyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the trioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the process is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of isopropyl aldehyde and acid catalyst into a reactor, where the cyclotrimerization occurs. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trioxane ring into alcohols or alkanes.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,4,6-Triisopropyl-1,3,5-trioxane exerts its effects involves the interaction of its trioxane ring with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial activity or polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trioxane: A simpler trioxane derivative without isopropyl groups.
2,4,6-Tripropyl-1,3,5-trioxane: Similar structure but with propyl groups instead of isopropyl groups.
Uniqueness
2,4,6-Triisopropyl-1,3,5-trioxane is unique due to the presence of isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications that other trioxane derivatives may not be able to fulfill .
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-1,3,5-trioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIANCZIPATGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(OC(O1)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064745 | |
Record name | 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7580-12-3 | |
Record name | 2,4,6-Triisopropyl-1,3,5-trioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7580-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisopropyl-s-trioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sunsubly B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triisopropyl-1,3,5-trioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIISOPROPYL-S-TRIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW0AJ31USS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to producing 2,4,6-Triisopropyl-1,3,5-trioxane?
A1: this compound is primarily synthesized through the cyclotrimerization of isobutyraldehyde. Several catalytic approaches have been explored, including:
- Biomass-derived sulfonic acid catalysts: These catalysts, derived from materials like Cinnamomum branches, have shown promising activity in the cyclotrimerization reaction, achieving yields of this compound up to 90.7% under optimized conditions [].
- Immobilized phosphotungstic acid: This heterogeneous catalyst offers the advantage of recyclability and has demonstrated yields of up to 85% for this compound synthesis [].
- Ionic liquids: Ferric chloride-based ionic liquids have proven to be highly effective catalysts for this reaction. Notably, they operate at room temperature without requiring additional solvents, simplifying the reaction process and enabling catalyst recovery and reuse [].
Q2: How does the choice of catalyst impact the synthesis of this compound?
A2: Each catalyst type influences the reaction conditions and efficiency:
- Biomass-derived catalysts: These catalysts require optimization of parameters like reaction temperature, time, and catalyst loading to achieve high yields [].
- Immobilized phosphotungstic acid: Similar to biomass-derived catalysts, reaction parameters need to be carefully controlled to achieve optimal yields [].
- Ionic liquids: These catalysts offer milder reaction conditions, typically operating at room temperature, and exhibit high selectivity towards this compound formation []. The acidity of the ionic liquid can significantly impact its catalytic activity [].
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